N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide
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Overview
Description
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound that features a combination of sulfonyl, pyrrole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods help in optimizing the reaction conditions, reducing production time, and ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-substituted pyrroles and furan derivatives. Examples are:
- N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide
- N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide .
Uniqueness
What sets N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H24N2O5S/c1-13(2)23-15(4)14(3)19(20(23)22-21(24)18-7-6-12-28-18)29(25,26)17-10-8-16(27-5)9-11-17/h6-13H,1-5H3,(H,22,24) |
InChI Key |
IGYRHYSQBHLJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3)C(C)C)C |
Origin of Product |
United States |
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